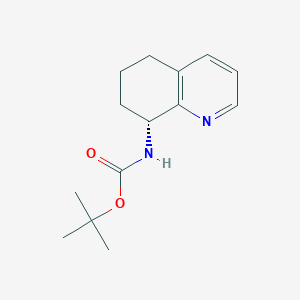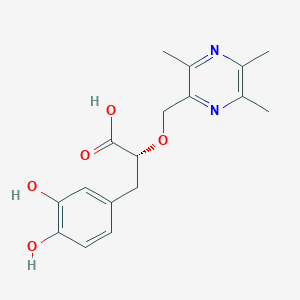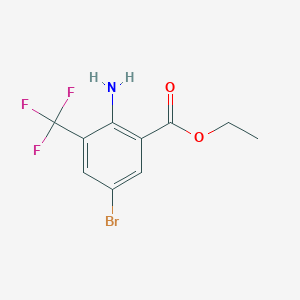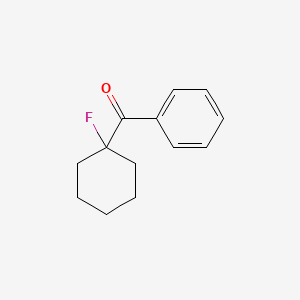
(1-Fluorocyclohexyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Fluorocyclohexyl)(phenyl)methanone is an organic compound with the molecular formula C13H15FO It belongs to the class of cyclohexyl phenyl methanones, which are characterized by a cyclohexyl group attached to a phenyl methanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Fluorocyclohexyl)(phenyl)methanone can be achieved through several methods. One common approach involves the Fries rearrangement of p-fluorophenyl cyclohexanecarboxylate with aluminum chloride at temperatures ranging from 150°C to 180°C for about 20 minutes . This method yields the desired product with a melting point of approximately 61.5°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fries rearrangement method. The reaction conditions are optimized to ensure high yield and purity of the product. The use of aluminum chloride as a catalyst is common in industrial settings due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Fluorocyclohexyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols and anilines.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenols and anilines.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(1-Fluorocyclohexyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (1-Fluorocyclohexyl)(phenyl)methanone involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which allow it to interact with different biological molecules. Its fluorine atom enhances its reactivity and stability, making it a potent compound for various applications .
Comparaison Avec Des Composés Similaires
Cyclohexyl(phenyl)methanone: Lacks the fluorine atom, resulting in different reactivity and properties.
Cyclohexyl(2-hydroxyphenyl)methanone: Contains a hydroxyl group, which significantly alters its chemical behavior and applications.
Cyclohexyl(5-fluoro-2-hydroxyphenyl)methanone:
Uniqueness: (1-Fluorocyclohexyl)(phenyl)methanone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
71057-11-9 |
|---|---|
Formule moléculaire |
C13H15FO |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
(1-fluorocyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C13H15FO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
Clé InChI |
TVBPLLGHEVBNHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


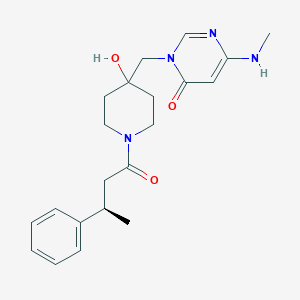
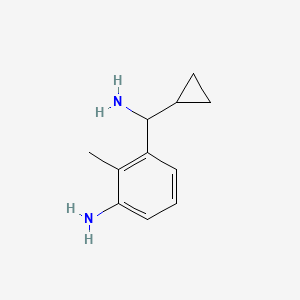
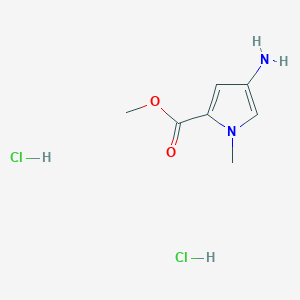
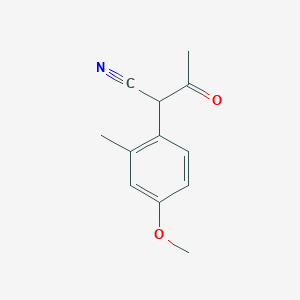
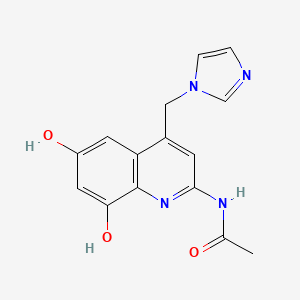
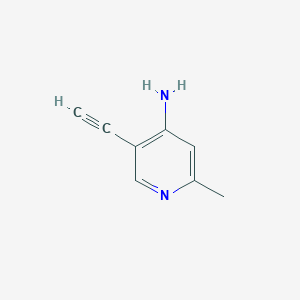
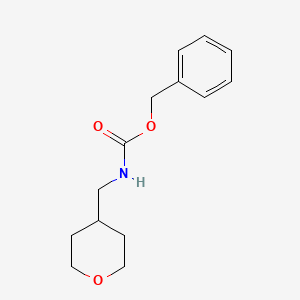
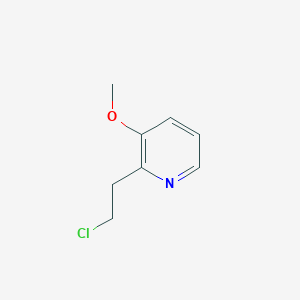
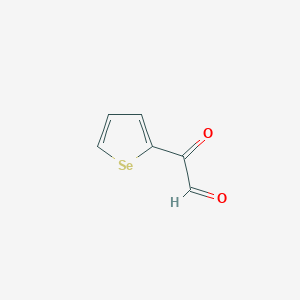
![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)
